
Benzenepropanol, 2,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanol, 2,5-dimethoxy-: is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a benzene ring substituted with two methoxy groups and a propanol chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with propanol in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of 2,5-Dimethoxyphenylpropanone: Another method involves the reduction of 2,5-dimethoxyphenylpropanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenepropanol, 2,5-dimethoxy- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,5-Dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxyphenylpropanol.
Substitution: 2,5-Dimethoxy-4-bromobenzene.
Applications De Recherche Scientifique
Chemistry: Benzenepropanol, 2,5-dimethoxy- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of methoxy-substituted aromatic compounds on cellular processes .
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties .
Mécanisme D'action
The mechanism by which Benzenepropanol, 2,5-dimethoxy- exerts its effects involves its interaction with various molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and van der Waals interactions, making it a versatile compound in chemical reactions . The compound can act as a ligand for certain receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Benzenepropanol, 4-hydroxy-3-methoxy-: This compound has a similar structure but with a hydroxyl group instead of a methoxy group at the 4-position.
Benzenepropanol, β-amino-2,5-dimethoxy-: This compound has an amino group at the β-position, making it more reactive in certain chemical reactions.
Uniqueness: Benzenepropanol, 2,5-dimethoxy- is unique due to its dual methoxy substitution, which enhances its stability and reactivity in various chemical processes. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
33538-81-7 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
3-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
Clé InChI |
IGUFFVCWVNIHEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


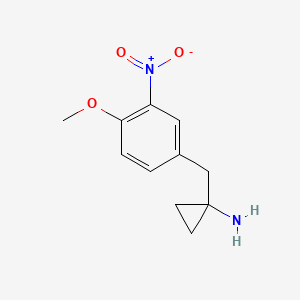
![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)

![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)

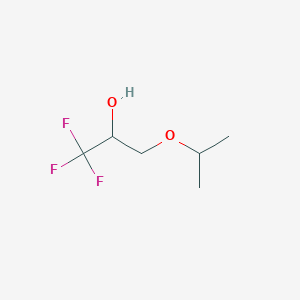
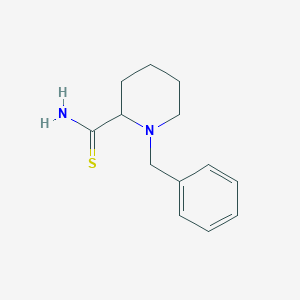
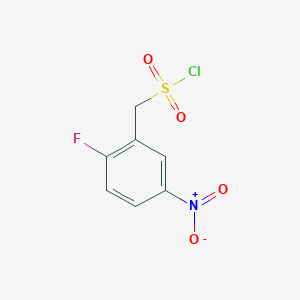
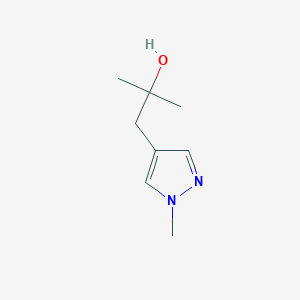
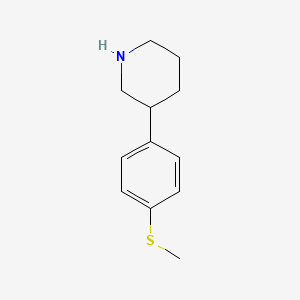

![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)


